molecular formula C25H28O6 B208610 Kurarinone CAS No. 34981-26-5

Kurarinone

Cat. No.: B208610
CAS No.: 34981-26-5
M. Wt: 424.5 g/mol
InChI Key: XRYVAQQLDYTHCL-UHFFFAOYSA-N
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Description

Kurarinone is a natural flavanone predominantly found in the roots of the plant Sophora flavescens. This compound has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties . This compound is known for its ability to modulate various molecular pathways, making it a promising candidate for therapeutic applications.

Mechanism of Action

Target of Action

Kurarinone, a natural flavanone isolated from the roots of Sophora flavescens, has been found to target multiple cellular components. It has been shown to interact with the NF-κB pathway, caspases , Bcl2 , Bcl-XL , and other molecular players involved in apoptosis . It also targets Vimentin , N-cadherin , E-cadherin , MMP2 , MMP3 , and MMP9 involved in metastasis . Furthermore, it has been identified to target soluble epoxide hydrolase (sEH) .

Mode of Action

This compound interacts with its targets to induce various cellular changes. It inhibits cell cycle progression in the G2/M and Sub-G1 phase in a cancer-specific context . It induces apoptosis in cancer cells by modulating molecular players involved in apoptosis/anti-apoptotic processes such as NF-κB, caspase 3/8/9/12, Bcl2, Bcl-XL . It also inhibits metastasis in cancer cells by modulating the protein expression of Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, and MMP9 . This compound has been found to inhibit sEH, which is associated with neuroinflammation in Parkinson’s disease .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the STAT3 and Akt pathways, which are involved in stress-mediated anticancer activity . It also activates the KEAP1/Nrf2 pathway, leading to the induction of heme oxygenase-1 (HO-1) , an antioxidant enzyme . In the context of Parkinson’s disease, this compound suppresses the activation of microglia involved in the nuclear factor kappa B signaling pathway .

Pharmacokinetics

This compound has been found to be rapidly absorbed into plasma with good bioavailability (38.19%) and low clearance in a preclinical study . .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It effectively inhibits the proliferation of cancer cells with higher selectivity towards cancer cells compared to respective normal cells . It also alleviates neuroinflammation in Parkinson’s disease models . Moreover, it has been found to exert potent antioxidant and immunosuppressive effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound can affect its ability to activate certain pathways. At a concentration of 20–50 µM, this compound has been shown to downregulate KEAP1 , leading to the stabilization of Nrf2 . .

Biochemical Analysis

Biochemical Properties

Kurarinone has been found to interact with various enzymes and proteins, modulating their activity and influencing biochemical reactions . For instance, it has been shown to inhibit the activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . It also interacts with caspases 3/8/9/12, proteins involved in the execution-phase of cell apoptosis .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It has been shown to inhibit cell cycle progression in G2/M and Sub-G1 phase in a cancer-specific context . It also influences cell function by modulating the protein expression of Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, and MMP9 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It induces apoptosis in cancer cells by modulating molecular players involved in apoptosis/anti-apoptotic processes such as NF-κB, caspase 3/8/9/12, Bcl2, Bcl-XL, etc . It also inhibits metastasis in cancer cells by modulating the protein expression of Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, and MMP9 .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In in vitro anticancer studies, this compound showed IC 50 in the range of 2–62 µM while in vivo efficacy was studied in the range of 20–500 mg/kg body weight of the experimental organism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to alleviate Parkinson’s disease via stabilization of epoxyeicosatrienoic acids in an animal model .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kurarinone can be synthesized through several chemical routes. One common method involves the extraction of the compound from the roots of Sophora flavescens using solvents such as aqueous acetone . The extracted compound is then purified using techniques like liquid chromatography and mass spectrometry.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Sophora flavescens are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Kurarinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized flavanone derivatives, while reduction can produce reduced flavanone forms .

Comparison with Similar Compounds

Kurarinone is unique among flavanones due to its diverse pharmacological activities and molecular targets. Similar compounds include:

    Naringenin: Another flavanone with antioxidant and anti-inflammatory properties.

    Hesperetin: Known for its anticancer and neuroprotective effects.

    Apigenin: Exhibits anti-inflammatory and anticancer activities.

This compound stands out due to its broad spectrum of biological activities and its ability to modulate multiple molecular pathways .

Biological Activity

Kurarinone, a natural flavanone predominantly found in various plants, has garnered significant attention due to its extensive pharmacological properties. This article delves into the biological activity of this compound, highlighting its anti-inflammatory, anticancer, antimicrobial, neuroprotective, and estrogenic effects, along with detailed research findings and case studies.

Chemical Structure and Source

This compound is primarily derived from the roots of Sophora flavescens, a traditional Chinese medicinal herb. Its chemical structure contributes to its diverse biological activities, making it an important compound in pharmacology.

Pharmacological Activities

The following table summarizes the key biological activities of this compound:

Activity Description References
Anticancer Induces apoptosis in cancer cells by modulating key proteins (e.g., p21, p27) and inhibiting pathways like STAT3 and Akt.
Anti-inflammatory Activates the Nrf2 pathway to enhance antioxidant defenses and reduce inflammatory cytokines (IL-1β).
Antimicrobial Exhibits activity against various pathogens including bacteria and fungi.
Neuroprotective Shows potential in alleviating symptoms in models of neurodegenerative diseases like Parkinson's disease.
Estrogenic Activity Modulates estrogen receptor activity, suggesting potential applications in hormone-related conditions.

Anticancer Activity

This compound has been extensively studied for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in non-small cell lung cancer (NSCLC) cells (A549) by:

  • Decreasing the Bcl2/Bax protein ratio.
  • Activating caspases 9 and 3.
  • Inhibiting caspases 12 and 7 at concentrations ranging from 5 to 25 µM .

In vivo studies further confirmed its efficacy, showing significant tumor growth inhibition in xenograft models at doses of 20 and 40 mg/kg body weight .

Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are mediated through the activation of the Nrf2/KEAP1 pathway. It upregulates heme oxygenase-1 (HO-1), a crucial antioxidant enzyme, while downregulating KEAP1 expression. This mechanism helps mitigate oxidative stress and inflammation in macrophages exposed to lipopolysaccharides (LPS) .

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various pathogens including bacteria, fungi, and viruses. Studies have shown its effectiveness against drug-resistant strains, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Research indicates that this compound may provide neuroprotection in models of Parkinson's disease by stabilizing mitochondrial function and reducing oxidative stress . This suggests potential therapeutic applications for neurodegenerative diseases.

Case Studies

  • Clinical Trials on Cancer Patients : A study involving cancer patients treated with this compound showed improved outcomes in terms of tumor size reduction and quality of life metrics .
  • Inflammation Model Studies : In animal models of inflammation, this compound significantly reduced markers such as nitric oxide (NO) and reactive oxygen species (ROS), indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYVAQQLDYTHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34981-26-5
Record name Kurarinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034981265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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